molecular formula C23H34O6 B13435124 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate CAS No. 1856-12-8

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate

Cat. No.: B13435124
CAS No.: 1856-12-8
M. Wt: 406.5 g/mol
InChI Key: MULICLCRGFYQJF-IOMBSTRLSA-N
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Description

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is a synthetic steroid compound It belongs to the class of pregnane steroids, which are derivatives of the naturally occurring steroid, pregnane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation reactions to introduce hydroxyl groups at specific positions on the steroid backbone. The final step involves the acetylation of the hydroxyl group at the 21st position to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of ketones may yield secondary alcohols .

Scientific Research Applications

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The pathways involved may include anti-inflammatory and immunomodulatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is unique due to its specific hydroxylation pattern and acetate ester, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1856-12-8

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[2-[(3S,5S,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-17,20,25,28H,4-12H2,1-3H3/t14-,15-,16-,17-,20+,21-,22-,23-/m0/s1

InChI Key

MULICLCRGFYQJF-IOMBSTRLSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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